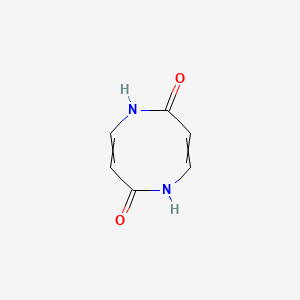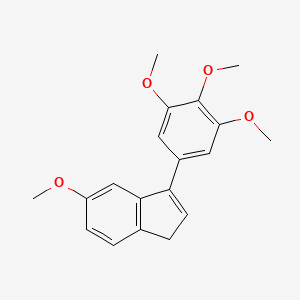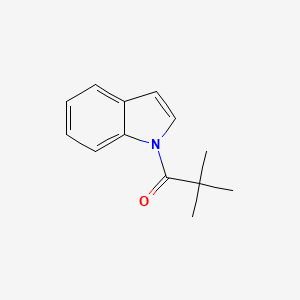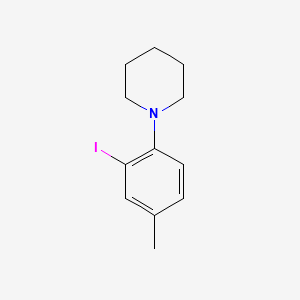
(2S)-2-Phenylbutan-2-yl diphenylphosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Phenylbutan-2-yl diphenylphosphinite: is an organophosphorus compound that features a phosphinite functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Phenylbutan-2-yl diphenylphosphinite typically involves the reaction of (2S)-2-Phenylbutan-2-ol with diphenylphosphine chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-Phenylbutan-2-yl diphenylphosphinite can undergo various chemical reactions, including:
Oxidation: The phosphinite group can be oxidized to form the corresponding phosphine oxide.
Substitution: The phenyl groups attached to the phosphorus atom can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphorus atom can coordinate with transition metals, forming complexes that can be used in catalysis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Electrophiles such as bromine or chloromethane can be used for substitution reactions.
Coordination: Transition metal salts such as palladium chloride or platinum chloride can be used to form coordination complexes.
Major Products Formed:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products are the substituted phenyl derivatives.
Coordination: The major products are the metal-phosphinite complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-2-Phenylbutan-2-yl diphenylphosphinite is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and cross-coupling.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and as a catalyst in various organic transformations.
Wirkmechanismus
The mechanism of action of (2S)-2-Phenylbutan-2-yl diphenylphosphinite primarily involves its role as a ligand in coordination chemistry. The phosphorus atom in the phosphinite group can donate electron density to transition metals, stabilizing the metal center and facilitating catalytic reactions. The specific molecular targets and pathways depend on the nature of the metal complex and the reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Another organophosphorus compound used as a ligand in coordination chemistry.
Diphenylphosphine oxide: A related compound that features a phosphine oxide group instead of a phosphinite group.
(2S)-2-Phenylbutan-2-yl phosphine: A similar compound where the phosphinite group is replaced with a phosphine group.
Uniqueness: (2S)-2-Phenylbutan-2-yl diphenylphosphinite is unique due to the presence of both the chiral center and the phosphinite group. This combination allows for the formation of chiral metal complexes, which can be valuable in asymmetric catalysis. The diphenylphosphinite group also provides a balance between steric bulk and electronic properties, making it a versatile ligand in various catalytic applications.
Eigenschaften
CAS-Nummer |
820961-80-6 |
|---|---|
Molekularformel |
C22H23OP |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
diphenyl-[(2S)-2-phenylbutan-2-yl]oxyphosphane |
InChI |
InChI=1S/C22H23OP/c1-3-22(2,19-13-7-4-8-14-19)23-24(20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,3H2,1-2H3/t22-/m0/s1 |
InChI-Schlüssel |
QXUAACRSVAFXOU-QFIPXVFZSA-N |
Isomerische SMILES |
CC[C@@](C)(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(C)(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)
![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)
![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)
![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
![9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene](/img/structure/B12531555.png)


![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)




